8-tert-Butyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326811-42-0
Cat. No.: VC11719949
Molecular Formula: C20H25ClN2O6
Molecular Weight: 424.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326811-42-0 |
|---|---|
| Molecular Formula | C20H25ClN2O6 |
| Molecular Weight | 424.9 g/mol |
| IUPAC Name | 8-tert-butyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C20H25ClN2O6/c1-19(2,3)13-6-8-20(9-7-13)22(16(11-29-20)18(25)26)17(24)12-4-5-14(21)15(10-12)23(27)28/h4-5,10,13,16H,6-9,11H2,1-3H3,(H,25,26) |
| Standard InChI Key | OXPGXUNBOPJOAF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name reflects its intricate structure: a 1-oxa-4-azaspiro[4.5]decane core fused with a tert-butyl group at position 8, a 4-chloro-3-nitrobenzoyl moiety at position 4, and a carboxylic acid at position 3. Key structural insights include:
Core Framework Analysis
The spirocyclic system comprises a six-membered oxazane ring (1-oxa-4-aza) fused to a five-membered cyclohexane ring, creating a rigid, three-dimensional scaffold. This conformation limits rotational freedom, potentially enhancing binding specificity in biological or catalytic contexts .
Substituent Contributions
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tert-Butyl group (C8): Introduces steric bulk, which may influence solubility and intermolecular interactions.
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4-Chloro-3-nitrobenzoyl group (C4): The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups enhance electrophilicity, making this moiety reactive toward nucleophilic substitution or reduction .
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Carboxylic acid (C3): Provides a site for salt formation, esterification, or hydrogen bonding, critical for pharmacological or material science applications.
Table 1: Molecular Identifiers
| Property | Value |
|---|---|
| CAS No. | 1326811-42-0 |
| Molecular Formula | C₂₀H₂₅ClN₂O₆ |
| Molecular Weight | 424.9 g/mol |
| SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)N+[O-] |
| IUPAC Name | 8-tert-butyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Synthesis and Reactivity
Reactivity Profile
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Nitro Group Reduction: The -NO₂ group can be reduced to -NH₂, enabling further functionalization (e.g., amide coupling) .
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Chlorine Substitution: The para-chloro substituent may undergo nucleophilic aromatic substitution with amines or thiols .
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Carboxylic Acid Derivatives: Conversion to esters, amides, or anhydrides for tuning solubility or bioactivity.
Physicochemical Properties
Solubility and Lipophilicity
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LogP (Predicted): ~2.88 (iLOGP), indicating moderate lipophilicity suitable for membrane permeability .
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Aqueous Solubility: Estimated at 1.48 mg/mL (ESOL), suggesting limited solubility in polar solvents .
Stability Considerations
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